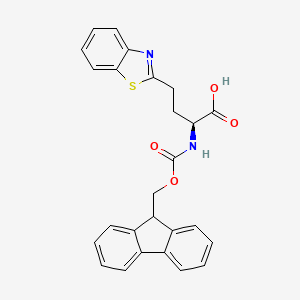
Fmoc-Abu(2){4-(2-Bztz)}-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Abu(2){4-(2-Bztz)}-OH typically involves the following steps:
Protection of the Amino Group: The amino group of aminobutyric acid is protected using the Fmoc group. This is achieved by reacting aminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling with Benzo[d]thiazole: The protected aminobutyric acid is then coupled with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Abu(2){4-(2-Bztz)}-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Substitution Reactions: The benzo[d]thiazole moiety can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or EDC in the presence of DMAP.
Substitution: Various electrophiles in the presence of a base.
Major Products
Deprotection: Free amino group-containing derivatives.
Coupling: Peptide chains or fragments.
Substitution: Functionalized benzo[d]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Fmoc-Abu(2){4-(2-Bztz)}-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Investigated for its potential in developing new therapeutic agents.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Material Science: Employed in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Fmoc-Abu(2){4-(2-Bztz)}-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzo[d]thiazole moiety can interact with various biological targets, potentially influencing protein-protein interactions and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Abu-OH: A simpler derivative without the benzo[d]thiazole moiety.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Gly-OH: Contains a glycine residue.
Uniqueness
Fmoc-Abu(2){4-(2-Bztz)}-OH is unique due to the presence of the benzo[d]thiazole moiety, which imparts specific chemical and biological properties. This makes it particularly useful in applications where interactions with biological targets are crucial .
Eigenschaften
Molekularformel |
C26H22N2O4S |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(2S)-4-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C26H22N2O4S/c29-25(30)22(13-14-24-27-21-11-5-6-12-23(21)33-24)28-26(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,22H,13-15H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
InChI-Schlüssel |
ZBJDMKFLCVTVKW-QFIPXVFZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=NC5=CC=CC=C5S4)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NC5=CC=CC=C5S4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
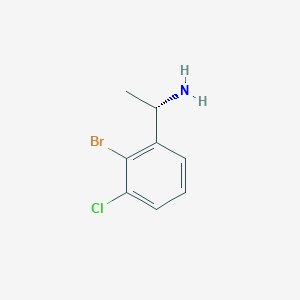

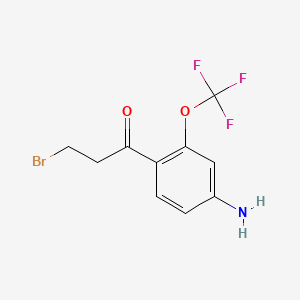
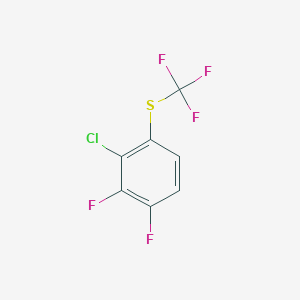
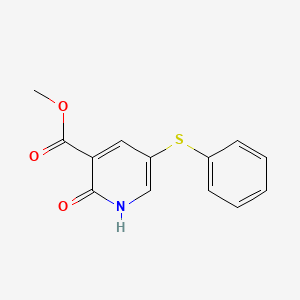
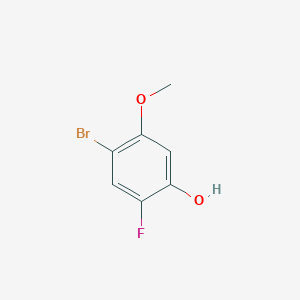
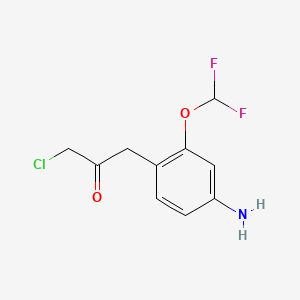
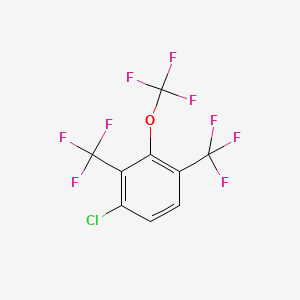
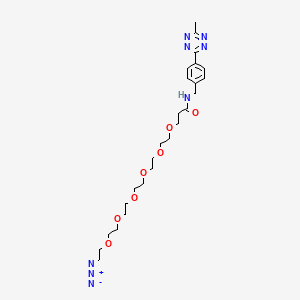

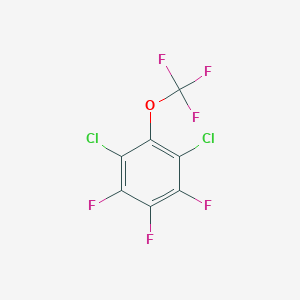
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)

